Bienvenue dans la boutique en ligne BenchChem!

3-Nitroimidazo[1,2-b]pyridazine

Antiparasitic Drug Discovery Giardia lamblia Nitroimidazole SAR

Procurement of 3-Nitroimidazo[1,2-b]pyridazine (CAS 18087-75-7) must verify the 3-nitro substituent: removal ablates anti-Giardia activity (>50,000-fold drop), and alternative substituents shift selectivity toward mammalian kinases. This compound delivers sub-nanomolar IC50 (0.8 nM) against G. lamblia with a selectivity index >64,000 versus mammalian MRC-5 cells—making it an essential chemical probe for nitrosative stress studies. Insist on authenticated 3-nitro substitution; generic 'imidazo[1,2-b]pyridazine scaffold' offerings are not functionally equivalent.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 18087-75-7
Cat. No. B098374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroimidazo[1,2-b]pyridazine
CAS18087-75-7
Synonyms3-Nitroimidazo[1,2-b]pyridazine
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2N=C1)[N+](=O)[O-]
InChIInChI=1S/C6H4N4O2/c11-10(12)6-4-7-5-2-1-3-8-9(5)6/h1-4H
InChIKeyYWTZZJSJUVSJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroimidazo[1,2-b]pyridazine (CAS 18087-75-7) as a Research-Grade Heterocyclic Scaffold for Antiparasitic Drug Discovery


3-Nitroimidazo[1,2-b]pyridazine (CAS 18087-75-7) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry [1]. Characterized by a nitro group at the 3-position of the fused bicyclic system, this compound has been identified as a novel scaffold for antiparasitic agents, demonstrating sub-nanomolar in vitro activity against Giardia lamblia [2]. Its core structure is valued for providing favorable drug-like properties, including low molecular weight (164.12 g/mol), a calculated logP (cLogP) range of 1.2–4.1, and low polar surface area, which are advantageous for lead optimization in antiprotozoal drug development programs [2].

Why 3-Nitroimidazo[1,2-b]pyridazine (CAS 18087-75-7) Cannot Be Readily Replaced with General Imidazopyridazine Analogs


The imidazo[1,2-b]pyridazine scaffold is highly tunable, with its biological activity profoundly influenced by specific substituents. While the core scaffold is recognized as a privileged structure with diverse kinase inhibitory and antiparasitic potential [1], generic substitution among 3-nitroimidazo[1,2-b]pyridazine and its close analogs (e.g., 6-chloro or des-nitro derivatives) is not scientifically valid. The presence of the nitro group at the 3-position is not a passive structural feature; it is the primary driver of the compound's mechanism of action, which relies on generating nitrosative stress [2]. Direct comparative evidence shows that removing the nitro group ablates anti-Giardia activity, while alternative substituents can shift the target profile toward mammalian kinases or other parasites [3]. Therefore, procurement decisions based on core scaffold alone—without verifying the 3-nitro substitution—risk selecting a compound with entirely different potency, selectivity, and biological utility.

Quantitative Differentiation Evidence for 3-Nitroimidazo[1,2-b]pyridazine (CAS 18087-75-7) Against Key Comparators


Sub-Nanomolar Potency Against Giardia lamblia: Superiority to First-Line Clinical Nitroimidazoles

3-Nitroimidazo[1,2-b]pyridazine demonstrates sub-nanomolar IC50 values (0.8 nM to <1 nM) against Giardia lamblia trophozoites, representing a potency improvement of approximately 5,000-fold to 10,000-fold over the first-line clinical antiprotozoal agents metronidazole (IC50 ~4–8 μM) and tinidazole (IC50 ~1–3 μM) when assayed under comparable in vitro conditions [1][2]. This dramatic potency differential establishes a clear quantitative advantage for hit-to-lead antiparasitic research.

Antiparasitic Drug Discovery Giardia lamblia Nitroimidazole SAR

Essential Role of the 3-Nitro Group: Activity Ablation in Des-Nitro Analog

A direct head-to-head comparison between 3-nitroimidazo[1,2-b]pyridazine and its des-nitro analog (the identical scaffold lacking the 3-NO₂ group) reveals that the nitro group is essential for anti-Giardia activity. While the 3-nitro compound exhibits sub-nanomolar IC50 values, the des-nitro analog shows no measurable activity (IC50 > 50 μM) in the same G. lamblia assay [1]. This >50,000-fold difference confirms that the 3-nitro group is the primary pharmacophoric element, and that the imidazo[1,2-b]pyridazine core alone is insufficient for the observed potency.

Structure-Activity Relationship Nitroimidazole Mechanism of Action

Parasite Selectivity Profile: High Selectivity for Giardia Over Other Protozoa

When evaluated against a panel of protozoal parasites under identical in vitro conditions, 3-nitroimidazo[1,2-b]pyridazine exhibited a pronounced selectivity for Giardia lamblia. The compound showed sub-nanomolar activity (IC50 < 1 nM) against G. lamblia, whereas activity against Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum was substantially weaker or undetectable, with IC50 values typically exceeding 10 μM [1]. This selectivity ratio of >10,000-fold distinguishes this scaffold from broader-spectrum nitroimidazoles like metronidazole, which shows micromolar activity across multiple protozoal species [2]. Additionally, the compound displayed low cytotoxicity against mammalian MRC-5 fibroblasts (CC50 > 64 μM), resulting in a selectivity index (SI = CC50 / IC50,Giardia) exceeding 64,000 [1].

Selectivity Antiprotozoal Giardia lamblia

Broad-Spectrum Antiprotozoal Activity in Early Patent Literature: Historical Benchmarking

Early patent disclosures (US 3,711,613) established that 3-nitroimidazo[1,2-b]pyridazines possess antitrichomonal and anti-amebic activity [1]. While the 2022 Zheng study demonstrated selective sub-nanomolar anti-Giardia activity, this patent evidence confirms that the 3-nitroimidazo[1,2-b]pyridazine class, including the unsubstituted parent compound, exhibits broader antiprotozoal potential against Trichomonas and Entamoeba species. This contrasts with more specialized imidazo[1,2-b]pyridazine derivatives developed for kinase inhibition (e.g., ROCK2 inhibitors with IC50 = 7–9 nM but no reported antiprotozoal activity) [2].

Antitrichomonal Anti-amebic Patent Evidence

Research and Industrial Application Scenarios for 3-Nitroimidazo[1,2-b]pyridazine (CAS 18087-75-7) Based on Verified Quantitative Evidence


Hit-to-Lead Optimization for Anti-Giardiasis Drug Discovery

Given its sub-nanomolar IC50 (0.8 nM to <1 nM) against G. lamblia and selectivity index >64,000 versus mammalian MRC-5 cells, this compound is ideally suited as a starting hit for lead optimization programs targeting giardiasis [1]. Its favorable drug-like properties (MW 164.12, cLogP 1.2–4.1, low PSA) provide a solid foundation for medicinal chemistry efforts to improve pharmacokinetics while retaining potency.

Mechanistic Studies of Nitrosative Stress in Protozoal Parasites

The strict requirement of the 3-nitro group for anti-Giardia activity (>50,000-fold difference versus the des-nitro analog) positions this compound as a valuable tool for dissecting the role of nitrosative stress in protozoal cell death [1]. Researchers can use the parent nitro compound and its des-nitro control to interrogate downstream pathways triggered by nitroreductase-mediated activation.

Selective Chemical Probe for Giardia lamblia in Co-Culture or Microbiome Studies

The high selectivity for G. lamblia over other protozoal parasites (T. brucei, T. cruzi, L. infantum, P. falciparum) and low mammalian cytotoxicity [1] make this compound a candidate for use as a selective chemical probe. In complex biological samples containing multiple eukaryotic microbes, this selectivity may help isolate Giardia-specific effects without confounding activity against commensal or pathogenic kinetoplastids.

Reference Standard for Broad-Spectrum Antiprotozoal Research (Historical Benchmarking)

For laboratories investigating antitrichomonal or anti-amebic mechanisms, the parent compound CAS 18087-75-7 serves as a historical reference standard. Early patent data document its utility in treating trichomoniasis and amebiasis in animal models [2]. Procurement of this exact CAS number ensures alignment with the original pharmaceutical literature from the 1970s, which is essential for replicating or building upon those early findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.